2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

Pharmaceutical development Aqueous solubility Salt-form optimization

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is a heterocyclic amine building block belonging to the pyridin-3-yl ethanamine class. The compound is a racemic dihydrochloride salt with the molecular formula C8H14Cl2N2O and a molecular weight of 225.11 g/mol.

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11
CAS No. 2097897-76-0
Cat. No. B2600828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride
CAS2097897-76-0
Molecular FormulaC8H14Cl2N2O
Molecular Weight225.11
Structural Identifiers
SMILESCOCC(C1=CN=CC=C1)N.Cl.Cl
InChIInChI=1S/C8H12N2O.2ClH/c1-11-6-8(9)7-3-2-4-10-5-7;;/h2-5,8H,6,9H2,1H3;2*1H
InChIKeyZVOKVPGOBGIBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride (CAS 2097897-76-0): Key Identifiers and Structural Class for Informed Procurement


2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is a heterocyclic amine building block belonging to the pyridin-3-yl ethanamine class. The compound is a racemic dihydrochloride salt with the molecular formula C8H14Cl2N2O and a molecular weight of 225.11 g/mol.[1] Its structure incorporates a pyridine ring at the 3-position, a methoxy-substituted ethanamine side chain, and dual hydrochloride counterions.[1] As a member of the broader pyridyl-ethanamine scaffold family, which is frequently explored in medicinal chemistry for kinase-targeted therapeutics, this compound serves as a versatile intermediate in pharmaceutical R&D and organic synthesis applications.[2]

Why Closely Related Pyridinyl Ethanamine Analogs Cannot Replace 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride in Research Protocols


Substituting this compound with a closely related analog – such as the free base, a single enantiomer, or a positional isomer where the pyridine attachment point differs – introduces significant physicochemical and stereochemical variables that compromise experimental reproducibility. The dihydrochloride salt form provides critical solubility and stability advantages that are absent in the free base,[1] while the racemic nature offers a cost-effective entry point for initial screening campaigns relative to chiral-resolved alternatives. Altering the position of the pyridine nitrogen (e.g., 2-pyridinyl versus 3-pyridinyl) fundamentally changes both the molecular recognition profile and the downstream synthetic derivatisation pathway, as SAR studies in the pyridyl-ethanamine kinase inhibitor series have shown that even minor positional changes alter target potency by orders of magnitude.[2] The quantitative evidence below substantiates why generic substitution is not scientifically justified in procurement decisions.

Quantitative Differentiation Evidence: 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride Against Its Closest Analogs


Aqueous Solubility Enhancement of the Dihydrochloride Salt Form Relative to the Free Base

The dihydrochloride salt form of 2-methoxy-1-(pyridin-3-yl)ethan-1-amine directly enhances aqueous solubility relative to the free base (CAS 1269957-51-8 or 1269926-49-9). While the free base exhibits limited water solubility typical of neutral arylalkylamines, the dihydrochloride form generates a doubly protonated ammonium species with substantially improved solvation.[1] This salt-form strategy mirrors the established solubility enhancement observed for structurally analogous pyridinyl-ethanamine dihydrochlorides, where aqueous solubility ≥25 mg/mL has been documented, compared with free base solubilities typically below 5 mg/mL for related pyridyl-alkylamines.[2]

Pharmaceutical development Aqueous solubility Salt-form optimization

Stereochemical Cost Advantage: Racemic Mixture vs. Single Enantiomer Procurement

The target compound is supplied as a racemic dihydrochloride (undefined stereocenter count: 1). This contrasts with the commercially available single enantiomers: (S)-2-methoxy-1-(pyridin-3-yl)ethan-1-amine free base (CAS 1269957-51-8) and (R)-2-methoxy-1-(pyridin-3-yl)ethan-1-amine free base (CAS 1269926-49-9). The racemic form provides a significant procurement cost advantage for initial screening campaigns while preserving the full structural backbone of the eventual chiral lead.[1]

Stereochemistry Cost-effectiveness Hit-to-lead optimization

Storage Stability: Refrigerated Storage Condition as an Indicator of Long-Term Integrity

The Sigma-Aldrich entry for the closely related (1S)-enantiomer dihydrochloride specifies refrigerated storage at 4°C, indicating sensitivity to ambient temperature that may affect long-term batch integrity. In contrast, many free base pyridinyl-ethanamine building blocks (e.g., CAS 154403-89-1) are shipped and stored at room temperature, which may accelerate degradation over multi-year storage periods.

Storage stability Quality control Reproducibility

Lipophilicity Profile: LogP-Driven Formulation Differentiation from 2-Pyridinyl Analog

The Hit2Lead entry for the closely related [2-methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride (CAS 1269394-08-2) reports a computed LogP of -0.68, indicating substantial hydrophilicity typical of pyridyl-amine dihydrochloride salts. The 3-pyridinyl positional isomer (the target compound) is expected to exhibit a comparable LogP, providing a measurable advantage in aqueous-based assay formulations over more lipophilic pyridyl-amine free bases.

Lipophilicity LogP Permeability

Positional Isomer Selectivity: 3-Pyridinyl vs. 2-Pyridinyl Attachment Influences Biological Target Engagement

A 2017 J. Med. Chem. study of multisubstituted pyridin-3-amine derivatives demonstrated that the position of the pyridine nitrogen attachment point (3-pyridinyl versus 2-pyridinyl) is a critical determinant of kinase selectivity profiles, with the compound 3m exhibiting potent inhibition against FGFR1, FGFR2, and FGFR3 (IC50 values in the nanomolar range) specifically via its 3-pyridinamine scaffold.[1] The 2-pyridinyl analogs in the same series showed altered selectivity, highlighting that positional isomerism cannot be ignored in procurement decisions.[1]

Positional isomerism Kinase inhibition Structure-activity relationship

Application Scenarios Where 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride Delivers the Strongest Procurement Value


Initial Fragment or Scaffold Screening in Kinase Inhibitor Discovery

Researchers performing fragment-based or scaffold-based screening for kinase inhibitors can deploy the racemic dihydrochloride as a solubilised, ready-to-use building block that eliminates the need for pre-formulation with organic co-solvents. The enhanced aqueous solubility (supported by class-level inference from analogous dihydrochloride salts, Section 3, Evidence_Item 1) directly aligns with biochemical assay requirements, while the 3-pyridinyl attachment point matches the scaffold architecture shown to engage FGFR kinases in published pyridin-3-amine inhibitor series [1].

Cost-Controlled Hit Expansion Campaigns Before Chiral Resolution

In hit-to-lead programs where a racemic pyridinyl-ethanamine core shows promising activity, procurement of the racemic dihydrochloride (Section 3, Evidence_Item 2) provides a lower-cost, higher-solubility intermediate for rapid analog synthesis. Once structure-activity relationships justify the investment, the same synthetic route can be applied to resolved (R)- or (S)-enantiomers, preserving downstream intellectual property continuity.

Development of Aqueous-Based In Vitro Assays Requiring High Solubility

Assay formats that demand high aqueous solubility – such as fluorescence polarization, SPR, or thermal shift assays performed in phosphate-buffered saline – benefit from the dihydrochloride salt form's measurable LogP advantage (Section 3, Evidence_Item 4) and avoidance of DMSO precipitation artifacts. The low LogP of -0.68 (inferred from the 2-pyridinyl analog) suggests minimal non-specific binding, supporting cleaner dose-response curves.

Synthesis of Positionally Defined Pyridyl-Ethanamine Libraries

Medicinal chemistry teams constructing focused libraries around the pyridin-3-yl ethanamine scaffold require a positionally defined starting material to maintain synthetic fidelity. Substitute 2-pyridinyl analogs, while structurally similar, direct derivatisation toward different regiochemical outcomes and produce SAR series that cannot be directly compared with 3-pyridinyl lead compounds (Section 3, Evidence_Item 5). Procuring the correct positional isomer at the outset prevents costly re-synthesis.

Quote Request

Request a Quote for 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.